molecular formula C26H39N7O9S3 B12535968 L-Cysteinyl-L-alanylglycyl-L-alanyl-L-cysteinyl-L-cysteinyl-L-tyrosine CAS No. 660833-79-4

L-Cysteinyl-L-alanylglycyl-L-alanyl-L-cysteinyl-L-cysteinyl-L-tyrosine

Cat. No.: B12535968
CAS No.: 660833-79-4
M. Wt: 689.8 g/mol
InChI Key: XDSXHHOXOGYFNZ-HIZVLOETSA-N
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Description

L-Cysteinyl-L-alanylglycyl-L-alanyl-L-cysteinyl-L-cysteinyl-L-tyrosine is a complex peptide composed of six amino acids: cysteine, alanine, glycine, and tyrosine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Cysteinyl-L-alanylglycyl-L-alanyl-L-cysteinyl-L-cysteinyl-L-tyrosine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation of Amino Acids: Amino acids are activated using reagents like HBTU or DIC.

    Coupling Reaction: The activated amino acids are coupled to the resin-bound peptide chain.

    Deprotection: Protective groups on the amino acids are removed to allow for the next coupling reaction.

    Cleavage: The completed peptide is cleaved from the resin using a cleavage reagent like TFA.

Industrial Production Methods

Industrial production of this peptide may involve large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, genes encoding the peptide are inserted into microorganisms, which then produce the peptide through fermentation processes.

Chemical Reactions Analysis

Types of Reactions

L-Cysteinyl-L-alanylglycyl-L-alanyl-L-cysteinyl-L-cysteinyl-L-tyrosine can undergo various chemical reactions, including:

    Oxidation: The cysteine residues can form disulfide bonds through oxidation.

    Reduction: Disulfide bonds can be reduced back to free thiol groups.

    Substitution: Amino acid residues can be substituted with other amino acids through peptide bond formation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.

    Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.

    Substitution: Standard peptide coupling reagents like HBTU or DIC are used.

Major Products

    Oxidation: Formation of disulfide-linked peptides.

    Reduction: Regeneration of free thiol groups.

    Substitution: Modified peptides with different amino acid sequences.

Scientific Research Applications

L-Cysteinyl-L-alanylglycyl-L-alanyl-L-cysteinyl-L-cysteinyl-L-tyrosine has several applications in scientific research:

    Biochemistry: Used as a model peptide to study protein folding and disulfide bond formation.

    Medicine: Potential therapeutic applications due to its antioxidant properties.

    Industrial: Used in the development of peptide-based materials and nanotechnology.

Mechanism of Action

The mechanism of action of L-Cysteinyl-L-alanylglycyl-L-alanyl-L-cysteinyl-L-cysteinyl-L-tyrosine involves its ability to form disulfide bonds, which can stabilize protein structures. The peptide can interact with various molecular targets, including enzymes and receptors, through its amino acid residues.

Comparison with Similar Compounds

Similar Compounds

    L-Cysteinylglycine: A simpler dipeptide with similar thiol chemistry.

    L-Alanyl-L-tyrosine: A dipeptide with different amino acid composition but similar peptide bond structure.

Uniqueness

This detailed article provides a comprehensive overview of L-Cysteinyl-L-alanylglycyl-L-alanyl-L-cysteinyl-L-cysteinyl-L-tyrosine, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

660833-79-4

Molecular Formula

C26H39N7O9S3

Molecular Weight

689.8 g/mol

IUPAC Name

(2S)-2-[[(2R)-2-[[(2R)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]propanoyl]amino]acetyl]amino]propanoyl]amino]-3-sulfanylpropanoyl]amino]-3-sulfanylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid

InChI

InChI=1S/C26H39N7O9S3/c1-12(30-23(38)16(27)9-43)21(36)28-8-20(35)29-13(2)22(37)32-18(10-44)25(40)33-19(11-45)24(39)31-17(26(41)42)7-14-3-5-15(34)6-4-14/h3-6,12-13,16-19,34,43-45H,7-11,27H2,1-2H3,(H,28,36)(H,29,35)(H,30,38)(H,31,39)(H,32,37)(H,33,40)(H,41,42)/t12-,13-,16-,17-,18-,19-/m0/s1

InChI Key

XDSXHHOXOGYFNZ-HIZVLOETSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CS)C(=O)N[C@@H](CS)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@H](CS)N

Canonical SMILES

CC(C(=O)NC(CS)C(=O)NC(CS)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)CNC(=O)C(C)NC(=O)C(CS)N

Origin of Product

United States

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